Syntelin

Description

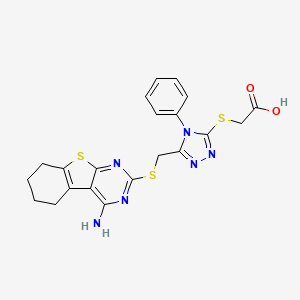

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[5-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O2S3/c22-18-17-13-8-4-5-9-14(13)32-19(17)24-20(23-18)30-10-15-25-26-21(31-11-16(28)29)27(15)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,28,29)(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRISILOMIVCIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCC4=NN=C(N4C5=CC=CC=C5)SCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Syntelin as a CENP-E Inhibitor: A Technical Guide for Drug Development Professionals

Abstract: Centromere-associated protein E (CENP-E), a kinesin-7 motor protein, is essential for the proper alignment of chromosomes during mitosis. Its overexpression in various cancers and its critical role in cell division make it a compelling target for anticancer therapies. Syntelin is a first-in-class, selective, small-molecule inhibitor of CENP-E. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, cellular effects, and therapeutic potential. It includes summaries of key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support further research and development.

Introduction to CENP-E and the Rationale for Inhibition

CENP-E is a plus-end directed kinesin motor protein that plays a pivotal role in orchestrating chromosome movements during mitosis.[1][2] Its primary functions include capturing and transporting chromosomes that are misaligned near the spindle poles towards the metaphase plate, a process crucial for achieving proper chromosome congression.[1][2][3] Inhibition of CENP-E's motor function disrupts this process, leading to the failure of chromosomes to align correctly.[3][4] This failure activates the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism, which in turn causes a prolonged arrest in mitosis.[1][4] Cells that cannot resolve this arrest are ultimately driven into apoptosis or mitotic catastrophe.[4]

Given that cancer cells are characterized by rapid and often uncontrolled proliferation, they are particularly vulnerable to the disruption of mitosis. The targeted inhibition of essential mitotic proteins like CENP-E represents a promising therapeutic strategy to selectively eliminate cancer cells while potentially sparing non-dividing healthy cells.[4] this compound has emerged as a novel chemical probe and potential therapeutic agent that specifically targets the motor activity of CENP-E.[2][5]

This compound: Mechanism of Action

This compound is a small molecule that selectively inhibits the motor activity of CENP-E.[2] Unlike some other CENP-E inhibitors such as GSK923295, which is an allosteric inhibitor, this compound functions by blocking the release of ADP from the CENP-E motor domain.[6][7] This action effectively locks the CENP-E motor protein onto the microtubule track in a state of rigor, preventing its processive movement.[6][7] This unique mechanism leads to a "syntelic attachment," where sister kinetochores are persistently linked to microtubules emanating from the same spindle pole, preventing the biorientation required for proper chromosome segregation.[2][5][6][7]

Notably, this compound binds to a different site on the CENP-E motor domain than GSK923295. This has been demonstrated in studies where this compound was shown to effectively inhibit GSK923295-resistant CENP-E mutants, highlighting its distinct interaction and potential to overcome certain resistance mechanisms.[2][5]

Quantitative Data Summary

The inhibitory effects of this compound have been quantified in various assays, from in vitro motility to cell-based proliferation studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Assay Type | Target | Source |

|---|

| IC₅₀ | 160 nM | In Vitro Motility Assay | Purified CENP-E Motor Domain |[2] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[8]

Table 2: Effect of this compound on Triple-Negative Breast Cancer (TNBC) Cell Proliferation

| Cell Line | Treatment | Concentration | Time Point | % Inhibition (vs. Control) | Source |

|---|---|---|---|---|---|

| MDA-MB-231 | This compound | 2 µM | 12 h | ~37% | [6] |

| MDA-MB-231 | This compound | 2 µM | 15 h | ~41% | [6] |

| MDA-MB-231 | Taxol | 2 µM | 12 h | ~40% | [6] |

| MDA-MB-231 | Taxol | 2 µM | 15 h | ~43% |[6] |

Note: Inhibition percentages are calculated from absorbance data presented in the source publication. The study noted no statistically significant difference between this compound and Taxol at these time points.[6]

Cellular Consequences of this compound Treatment

Treatment of cancer cells with this compound leads to distinct and observable defects in mitosis and ultimately impacts cell fate.

Mitotic Arrest and Chromosome Misalignment

The most immediate consequence of CENP-E inhibition by this compound is the failure of chromosomes to congress to the metaphase plate. This results in a significant increase in cells with misaligned chromosomes, often clustered near the spindle poles.[2][5] In HeLa cells, this compound treatment led to a 31.7% incidence of cells with misaligned chromosomes.[2] Similarly, in MDA-MB-231 TNBC cells, a significant increase in chromosome misalignment was observed (33%).[6] This state of misalignment triggers a prolonged mitotic arrest, as demonstrated by live-cell imaging where this compound-treated cells remain in metaphase for over 70 minutes, while control cells complete anaphase within 35 minutes.[6]

Induction of Apoptosis

Prolonged mitotic arrest induced by this compound ultimately leads to programmed cell death (apoptosis).[5] Interestingly, the apoptotic pathway triggered by this compound appears to differ from that of other microtubule-targeting agents like Taxol. In MDA-MB-231 cells, this compound treatment was shown to induce apoptosis with minimal accompanying necrosis.[6][7] Mechanistically, this compound was found to dramatically increase the level of the pro-apoptotic protein Bax, while having little effect on Bcl-2 phosphorylation or caspase-3 activation, which are hallmarks of Taxol-induced apoptosis.[6] This suggests a distinct, Bax-elicited apoptotic mechanism that may offer therapeutic advantages by minimizing inflammation associated with necrosis.[6][7]

Disruption of Central Spindle Assembly

Beyond its role at the kinetochore, CENP-E also functions during anaphase to organize the central spindle by interacting with the protein regulator of cytokinesis 1 (PRC1).[9] this compound-mediated inhibition of CENP-E disrupts this interaction, preventing the proper assembly of the central spindle and the localization of key organizers like MKLP1 to the spindle midzone.[9] This reveals a later-stage mitotic role for CENP-E that is also compromised by this compound.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to characterize this compound.

In Vitro CENP-E Motility Assay

This assay directly measures the effect of an inhibitor on the ability of the CENP-E motor protein to move microtubules.

-

Protein Purification: Recombinant, His-tagged CENP-E motor domain is expressed and purified from E. coli.

-

Flow Chamber Preparation: A flow chamber is created using a glass slide and coverslip. The coverslip surface is coated with an anti-histidine antibody to tether the CENP-E motor proteins.

-

Motor Tethering: Purified CENP-E is introduced into the chamber and allowed to bind to the antibody-coated surface.

-

Microtubule Introduction: Taxol-stabilized, fluorescently-labeled microtubules are introduced into the chamber along with an ATP-containing motility buffer.

-

Inhibitor Addition: this compound, at various concentrations, is added to the motility buffer. A DMSO control is run in parallel.

-

Imaging and Analysis: The gliding movement of microtubules is visualized using time-lapse fluorescence microscopy (e.g., wide-field deconvolution). The velocity of individual microtubules is calculated to determine the extent of inhibition. The IC₅₀ is calculated by plotting velocity against inhibitor concentration.[2]

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: MDA-MB-231 cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with 2 µM this compound, 2 µM Taxol (as a positive control), or a vehicle control (DMSO).

-

Incubation: The plates are incubated for various time points (e.g., 0.5, 12, 15 hours).

-

MTT Addition: At the end of each time point, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Live cells with active mitochondrial reductases convert the water-soluble yellow MTT to an insoluble purple formazan.[6]

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Absorbance Reading: The absorbance of the solubilized formazan is measured using a spectrophotometer at a wavelength of 570 nm.[6] Lower absorbance values correspond to reduced cell viability/proliferation.

Affinity Purification of CENP-E Binding Partners

This protocol identifies proteins that interact with CENP-E, using this compound as a tool to capture the complex.

-

Probe Synthesis: this compound is chemically modified to include a biotin tag (biotinylated this compound).

-

Cell Lysis: Mitotic HeLa cells are harvested and lysed to create a clarified cell lysate containing native protein complexes.

-

Affinity Capture: The cell lysate is incubated with the biotinylated this compound probe. The probe binds to its target, CENP-E, and any associated proteins.

-

Pull-Down: Avidin-sepharose beads, which have a high affinity for biotin, are added to the lysate to capture the biotin-Syntelin-CENP-E complex.[9]

-

Washing: The beads are washed extensively to remove non-specific binding proteins.

-

Elution: The bound proteins are eluted from the beads using an excess of unconjugated this compound to competitively displace the biotinylated probe.[9]

-

Analysis: The eluted proteins are separated by SDS-PAGE, and protein bands of interest are excised and identified using mass spectrometry. This workflow successfully identified PRC1 as a key CENP-E binding partner.[9]

Conclusion and Future Directions

This compound is a potent and selective inhibitor of the CENP-E motor protein with a distinct mechanism of action that involves locking the motor-microtubule interaction.[6][7] It effectively induces mitotic arrest and Bax-mediated apoptosis in cancer cells, particularly in aggressive subtypes like TNBC.[5][6] Its ability to function against inhibitors like GSK923295 suggests it is a valuable and distinct chemical tool.[2]

Future research should focus on several key areas:

-

Preclinical In Vivo Studies: While in vitro and mouse xenograft models have shown promise, further pharmacokinetic and pharmacodynamic analyses are needed to advance this compound towards clinical trials.[6][7]

-

Combination Therapies: Investigating the synergy of this compound with other chemotherapeutic agents or targeted therapies could reveal more effective treatment regimens.

-

Biomarker Identification: Identifying biomarkers that predict sensitivity to CENP-E inhibition could help in patient stratification for future clinical trials.

-

Structural Biology: Elucidating the co-crystal structure of this compound bound to the CENP-E motor domain would provide precise details of its binding site and facilitate the rational design of next-generation inhibitors with improved potency and drug-like properties.

References

- 1. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probing CENP-E function in chromosome dynamics using small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]

- 5. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]

- 6. This compound inhibits triple-negative breast cancer cell proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. IC50 Calculator | AAT Bioquest [aatbio.com]

- 9. Mitotic motor CENP-E cooperates with PRC1 in temporal control of central spindle assembly - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure of Syntelin

An In-depth Technical Guide to the Chemical Structure and Core Biology of Syntelin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel small molecule inhibitor targeting the mitotic kinesin Centromere-Associated Protein E (CENP-E). This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and its effects on triple-negative breast cancer (TNBC). Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development.

Chemical Structure and Properties of this compound

This compound is a heterocyclic compound with the IUPAC name 2-((5-(((4-amino-5,6,7,8-tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetic acid. Its chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C21H20N6O2S3 |

| Molecular Weight | 484.62 g/mol |

| CAS Number | 438481-33-5 |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO, not in water |

Mechanism of Action: Targeting CENP-E in Mitosis

This compound functions as a first-in-class, selective inhibitor of CENP-E, a crucial motor protein in mitosis.[3] CENP-E is responsible for the proper alignment of chromosomes at the metaphase plate, a critical step for accurate cell division.[4]

This compound's mechanism of action involves the following key steps:

-

Binding to CENP-E: this compound binds to the motor domain of CENP-E.

-

Inhibition of ATPase Activity: This binding inhibits the ATPase activity of CENP-E, which is essential for its motor function along microtubules.

-

Disruption of Chromosome Congression: The inhibition of CENP-E's motor activity leads to the failure of chromosomes to align properly at the metaphase plate.

-

Activation of Spindle Assembly Checkpoint (SAC): The misaligned chromosomes activate the SAC, a cellular surveillance mechanism that halts the cell cycle in mitosis.

-

Mitotic Arrest: Prolonged activation of the SAC leads to mitotic arrest, preventing the cell from proceeding to anaphase.

-

Induction of Apoptosis: Ultimately, the sustained mitotic arrest triggers programmed cell death, or apoptosis.

The following diagram illustrates the signaling pathway of this compound's action.

References

- 1. 2.5. Cell Viability (MTT Assay) [bio-protocol.org]

- 2. This compound inhibits triple-negative breast cancer cell proliferation and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits triple-negative breast cancer cell proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications [frontiersin.org]

Preclinical Profile of Syntelin: A Targeted Inhibitor of CENP-E in Triple-Negative Breast Cancer

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Syntelin, a first-in-class chemical inhibitor of the mitotic kinesin Centromere-associated protein E (CENP-E), has demonstrated significant preclinical efficacy in models of triple-negative breast cancer (TNBC). By locking the CENP-E–microtubule interaction, this compound induces mitotic arrest, leading to potent anti-proliferative and pro-apoptotic effects. In vivo studies have further confirmed its ability to inhibit tumor growth and metastasis. This document provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, quantitative efficacy data from in vitro and in vivo studies, detailed experimental protocols, and a visualization of its signaling pathway and experimental workflow. The findings presented herein underscore this compound's potential as a promising targeted therapeutic agent for the treatment of TNBC, a malignancy with limited therapeutic options.

Introduction

Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer characterized by the lack of expression of the estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2).[1] This absence of well-defined molecular targets renders TNBC unresponsive to hormonal or HER2-targeted therapies, leaving cytotoxic chemotherapy as the mainstay of treatment.[1] However, the efficacy of standard chemotherapy is often limited by toxicity and the development of resistance.

The mitotic kinesin Centromere-associated protein E (CENP-E) has emerged as a promising therapeutic target in oncology. CENP-E plays a crucial role in chromosome alignment during mitosis, and its overexpression has been linked to malignancy and drug resistance in various solid tumors.[1] this compound is a novel, potent, and selective small molecule inhibitor of CENP-E.[1] This whitepaper consolidates the key preclinical findings for this compound in the context of TNBC, providing an in-depth resource for researchers and drug development professionals.

Mechanism of Action

This compound exerts its anti-cancer effects through a targeted and specific mechanism of action. It is a first-in-class chemical inhibitor of CENP-E that functions by blocking the release of ADP from the kinesin motor domain.[1] This action effectively locks the CENP-E protein onto the microtubule, preventing its normal dynamic function.[1] The consequence of this locked interaction is a "syntelic attachment" of sister kinetochores, where both are attached to microtubules from the same spindle pole. This aberrant attachment leads to a failure of proper chromosome alignment at the metaphase plate, triggering a sustained mitotic arrest.[1] Prolonged mitotic arrest ultimately culminates in the activation of the intrinsic apoptotic pathway, characterized by an increase in the pro-apoptotic protein Bax.[1]

Signaling Pathway Diagram

Quantitative Preclinical Data

The anti-tumor activity of this compound has been quantified in both in vitro and in vivo models of triple-negative breast cancer using the MDA-MB-231 cell line.

In Vitro Efficacy

This compound demonstrated a time-dependent inhibition of TNBC cell proliferation. Its efficacy was comparable to that of taxol, a standard-of-care chemotherapeutic agent.

Table 1: In Vitro Proliferation of MDA-MB-231 Cells Treated with this compound

| Treatment Group | Time (hours) | Mean Absorbance (570 nm) ± SEM | P-value (vs. Control) |

|---|---|---|---|

| Control | 12 | 0.73 ± 0.043 | - |

| This compound (2 µM) | 12 | 0.463 ± 0.037 | <0.001 |

| Taxol (2 µM) | 12 | 0.437 ± 0.024 | <0.001 |

| Control | 15 | Not Reported | - |

| This compound (2 µM) | 15 | Not Reported (Significant Inhibition) | <0.001 |

| Taxol (2 µM) | 15 | Not Reported (Significant Inhibition) | <0.001 |

Data derived from Mullen et al., 2021.[1]

Furthermore, treatment with this compound led to a significant increase in cells with misaligned chromosomes (33% ± 4.2%; P < 0.01 vs. control), confirming its mechanism of mitotic disruption.[1] A key finding was that this compound primarily induces apoptosis, with little to no induction of necrosis, which is in contrast to drugs like taxol that can cause necrosis-associated inflammation.[1]

In Vivo Efficacy

In a xenograft model using NOD/SCID mice, this compound significantly inhibited tumor growth and metastasis of MDA-MB-231 cells.

Table 2: In Vivo Anti-Tumor Activity of this compound in a TNBC Xenograft Model

| Treatment Group | Endpoint | Observation | P-value (vs. Control) |

|---|---|---|---|

| This compound | Tumor Growth (Bioluminescent Signal) | Significant Reduction | <0.001 |

| This compound | Liver Metastasis (Metastatic Nodules) | Significant Decrease | <0.001 |

| This compound | Mouse Body Weight | Reversal of Reduction | <0.001 |

Data derived from Mullen et al., 2021.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Culture

The human triple-negative breast cancer cell line, MDA-MB-231, was used for all in vitro experiments. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cell Proliferation Assay

-

MDA-MB-231 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

The following day, the culture medium was replaced with fresh medium containing either vehicle control, 2 µM this compound, or 2 µM taxol.

-

Cells were incubated for various time intervals (e.g., 0.5, 12, and 15 hours).

-

At the end of each time point, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.

-

The plates were incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

-

The medium was then carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate spectrophotometer.

-

Cell proliferation was expressed as a percentage of the vehicle-treated control.

Apoptosis and Necrosis Staining

-

MDA-MB-231 cells were treated with this compound or vehicle control for the desired time period.

-

Cells were then stained with Apopxin (green fluorescence, for apoptosis) and 7-AAD (7-aminoactinomycin D, red fluorescence, for necrosis) according to the manufacturer's protocol.

-

Stained cells were visualized using fluorescence microscopy.

In Vivo Xenograft Model

-

Female NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice, aged 6-8 weeks, were used for the study.

-

MDA-MB-231 cells (1 x 10^6 cells in 100 µL of PBS) were inoculated into the mammary fat pads of the mice.

-

Tumors were allowed to grow until they were palpable.

-

Mice were then randomized into three treatment groups (n=8 per group): vehicle control, this compound (dose not specified in the primary publication), and taxol (positive control).

-

Treatments were administered daily via intraperitoneal injections.

-

Tumor growth was monitored using bioluminescent imaging (photons/sec) at regular intervals.

-

Mouse body weight was measured throughout the study as an indicator of toxicity.

-

At the end of the study, mice were euthanized, and primary tumors and livers were harvested for histological analysis.

-

Livers were stained with hematoxylin and eosin (H&E) to quantify metastatic nodules.

Experimental Workflow Diagram

Conclusion and Future Directions

The preclinical data available for this compound strongly support its development as a targeted therapy for triple-negative breast cancer. Its specific mechanism of action, potent anti-proliferative and pro-apoptotic effects, and significant in vivo efficacy in inhibiting tumor growth and metastasis highlight its therapeutic potential.[1] The favorable safety profile suggested by the induction of apoptosis over necrosis warrants further investigation.[1]

Future preclinical studies should focus on evaluating this compound in TNBC organoid models to better predict clinical response.[1] Additionally, comprehensive pharmacokinetic and toxicology studies are necessary to establish a safe and effective dosing regimen for first-in-human clinical trials. The exploration of this compound in combination with other anti-cancer agents could also reveal synergistic effects and provide new therapeutic strategies for this challenging disease.

References

An In-depth Technical Guide to the Impact of Sintilimab on the Tumor Microenvironment

Disclaimer: The term "Syntelin" did not yield results in scientific and medical literature searches. This document focuses on Sintilimab , a well-researched anti-PD-1 antibody, which is presumed to be the intended subject of the query.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a detailed overview of Sintilimab's mechanism of action, its modulatory effects on the tumor microenvironment (TME), and a summary of its preclinical and clinical efficacy. The document includes structured data tables for quantitative analysis, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.

Introduction to Sintilimab

Sintilimab (trade name: Tyvyt®) is a fully human immunoglobulin G4 (IgG4) monoclonal antibody that has emerged as a significant checkpoint inhibitor in cancer immunotherapy.[1][2] Developed by Innovent Biologics and Eli Lilly and Company, Sintilimab is designed to target the programmed cell death protein 1 (PD-1) receptor, a critical negative regulator of T-cell function.[2][3] By blocking the PD-1 pathway, Sintilimab reinvigorates the host's anti-tumor immune response, leading to tumor regression in various malignancies.[1][4] Its high binding affinity and fully humanized nature contribute to its potent therapeutic effects and a manageable safety profile.[1] This guide delves into the core mechanisms by which Sintilimab alters the complex tumor microenvironment to exert its anti-cancer effects.

Mechanism of Action: Reinvigorating Anti-Tumor Immunity

The therapeutic action of Sintilimab is centered on its high-affinity binding to the PD-1 receptor expressed on the surface of activated T-cells, B-cells, and other immune cells.[4][5] In the TME, tumor cells frequently upregulate PD-1 ligands, primarily PD-L1 and PD-L2.[5] The engagement of PD-1 with its ligands transmits an inhibitory signal that suppresses T-cell receptor (TCR) signaling, leading to T-cell anergy, exhaustion, and apoptosis.[5][6] This is a primary mechanism through which tumors evade immune surveillance.

Sintilimab acts as a competitive antagonist, physically blocking the interaction between PD-1 and its ligands, PD-L1 and PD-L2.[2][4] This blockade effectively "releases the brakes" on T-cells, restoring their effector functions, including proliferation, cytokine production (such as IL-2 and IFN-γ), and cytotoxicity against tumor cells.[2][4][5]

References

- 1. Research progress of sintilimab in the treatment of cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sintilimab: A Promising Anti-Tumor PD-1 Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Sintilimab used for? [synapse.patsnap.com]

- 4. What is the mechanism of Sintilimab? [synapse.patsnap.com]

- 5. Preclinical characterization of Sintilimab, a fully human anti-PD-1 therapeutic monoclonal antibody for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Pharmacokinetics and Pharmacodynamics of Syntelin

For Research, Scientific, and Drug Development Professionals

Introduction

Syntelin is a first-in-class, selective small-molecule inhibitor of the centromere-associated protein E (CENP-E) kinesin motor protein.[1] CENP-E is a critical component of the mitotic machinery, playing an essential role in chromosome alignment at the metaphase plate and the satisfaction of the spindle assembly checkpoint (SAC).[2] By inhibiting the adenosine triphosphatase (ATPase) activity of the CENP-E motor domain, this compound induces mitotic arrest, leading to apoptosis in proliferating cells. This mechanism of action positions this compound as a promising candidate for anticancer therapy, particularly in aggressive and difficult-to-treat malignancies such as triple-negative breast cancer (TNBC).[1]

This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound. The information herein is intended to support further research and development of this novel antimitotic agent.

Pharmacodynamics

The pharmacodynamic activity of this compound is characterized by its potent and selective inhibition of CENP-E, leading to distinct cellular and anti-tumor effects.

In Vitro Efficacy

This compound has demonstrated significant anti-proliferative activity against human cancer cell lines. A key study highlighted its efficacy in a triple-negative breast cancer cell line, MDA-MB-231.[1]

| Parameter | Value | Cell Line | Assay | Reference |

| IC₅₀ | 160 nM | - | In vitro CENP-E motility assay | [2] |

| Cell Proliferation | Significant inhibition | MDA-MB-231 | MTT Assay | [1] |

In Vivo Efficacy

Preclinical evaluation in a xenograft mouse model of triple-negative breast cancer has demonstrated the anti-tumor and anti-metastatic potential of this compound. Daily intraperitoneal injections of this compound led to a significant reduction in tumor growth and a decrease in liver metastasis.[1]

Pharmacokinetics

Detailed pharmacokinetic studies for this compound are not yet publicly available. However, to provide a representative profile for a CENP-E inhibitor, data from GSK923295, a CENP-E inhibitor with published clinical data, is presented below.[3] It is important to note that these values are for a different, albeit mechanistically similar, compound and should be considered as a proxy until specific data for this compound is published.

| Parameter | Value | Species | Study Type | Reference |

| Half-Life (t½) | 9 - 11 hours | Human | Phase I Clinical Trial | [3] |

| Pharmacokinetics | Dose-proportional | Human | Phase I Clinical Trial | [3] |

| Accumulation | No accumulation upon weekly administration | Human | Phase I Clinical Trial | [3] |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by disrupting the normal process of mitosis. It selectively inhibits the motor protein CENP-E, which is crucial for the alignment of chromosomes during metaphase. This inhibition leads to the activation of the spindle assembly checkpoint (SAC), causing a prolonged mitotic arrest. Unable to resolve this arrest, the cell ultimately undergoes apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol describes a typical procedure for assessing the effect of this compound on the proliferation of cancer cells.

Protocol:

-

Cell Seeding: MDA-MB-231 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Addition: this compound is serially diluted in culture medium and added to the wells to achieve a range of final concentrations. Control wells receive vehicle only.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 2-4 hours.

-

Solubilization: The culture medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Analysis: Cell viability is calculated as a percentage of the control, and the IC₅₀ value is determined by non-linear regression analysis.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

References

- 1. This compound inhibits triple-negative breast cancer cell proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First-time-in-human study of GSK923295, a novel antimitotic inhibitor of centromere-associated protein E (CENP-E), in patients with refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

The Effect of Syntelin on Cell Cycle Progression: A Technical Guide for Researchers

Abstract

Syntelin is a first-in-class chemical inhibitor of Centromere-associated protein E (CENP-E), a crucial mitotic kinesin involved in chromosome alignment during cell division.[1] This technical guide provides an in-depth analysis of this compound's effect on cell cycle progression, with a particular focus on its application in triple-negative breast cancer (TNBC) models. We will explore its mechanism of action, detail its impact on mitotic events, and elucidate the signaling pathways leading to apoptosis. This document also includes comprehensive experimental protocols and quantitative data to support further research and development of CENP-E inhibitors as potential cancer therapeutics.

Introduction: The Role of CENP-E in Cell Cycle Control

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. The M phase, or mitosis, is a critical stage where duplicated chromosomes are aligned at the metaphase plate and then segregated into two daughter cells. Kinesin proteins are key molecular motors that orchestrate many of the intricate movements required during mitosis.

Centromere-associated protein E (CENP-E) is a kinesin-7 motor protein that plays a pivotal role in the alignment of chromosomes at the metaphase plate.[2] It functions by capturing microtubules at the kinetochores of chromosomes and facilitating their movement towards the center of the mitotic spindle.[3][4] The proper functioning of CENP-E is essential for satisfying the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that prevents the onset of anaphase until all chromosomes are correctly attached to the spindle microtubules.[5][6] Dysregulation of CENP-E can lead to chromosome missegregation and aneuploidy, a hallmark of many cancers.

This compound: A Specific Inhibitor of CENP-E

This compound is a novel small molecule inhibitor that specifically targets the motor domain of CENP-E.[1] Its mechanism of action involves locking the CENP-E protein in a microtubule-bound state, thereby preventing its motor activity and the proper alignment of chromosomes.[1] This targeted inhibition of CENP-E leads to a potent and specific disruption of mitosis, making this compound a promising candidate for anti-cancer therapy, particularly in aggressive and difficult-to-treat cancers like TNBC.

The Impact of this compound on Cell Cycle Progression

The primary effect of this compound on the cell cycle is a robust arrest in the M phase. Studies on the triple-negative breast cancer cell line MDA-MB-231 have shown that this compound treatment leads to a significant accumulation of cells in mitosis.

Mitotic Arrest at the Metaphase-Anaphase Transition

Real-time imaging of MDA-MB-231 cells treated with this compound reveals a distinct blockage of the metaphase-anaphase transition.[1] While control cells progress through mitosis in a timely manner, this compound-treated cells remain arrested in metaphase with misaligned chromosomes.[1] This arrest is a direct consequence of the activation of the Spindle Assembly Checkpoint (SAC) due to the failure of chromosomes to achieve proper bipolar attachment to the mitotic spindle.[5][6]

Effects on Other Cell Cycle Phases (G1, S, G2)

Current research on this compound has primarily focused on its potent effects during mitosis. While a comprehensive analysis of its impact on the G1, S, and G2 phases is not extensively documented in the primary literature, the mechanism of CENP-E inhibition suggests that the primary effects of this compound are confined to the M phase. CENP-E is predominantly expressed and active during mitosis, and therefore, its inhibition is not expected to directly interfere with the processes of cell growth (G1 and G2 phases) or DNA replication (S phase). However, cells that escape the mitotic arrest induced by this compound may exhibit altered progression through subsequent cell cycle phases.

Signaling Pathways Modulated by this compound

The inhibition of CENP-E by this compound triggers a cascade of signaling events that ultimately lead to apoptotic cell death.

Activation of the Spindle Assembly Checkpoint (SAC)

As previously mentioned, the failure of chromosome alignment due to CENP-E inhibition leads to the activation of the SAC.[5][6] This checkpoint signaling pathway prevents the activation of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase that targets key mitotic proteins, such as cyclin B1 and securin, for degradation.[7][8] The sustained activity of the SAC in this compound-treated cells maintains high levels of cyclin B1 and CDK1 activity, leading to a prolonged mitotic arrest.[7]

Induction of Bax-Mediated Apoptosis

Prolonged mitotic arrest induced by this compound ultimately triggers the intrinsic pathway of apoptosis. A key event in this process is the dramatic increase in the levels of the pro-apoptotic protein Bax.[1] While the anti-apoptotic protein Bcl-2 and caspase-3 activation are not significantly affected, the upregulation of Bax is a critical determinant of cell fate.[1]

Recent studies have elucidated a direct link between the prolonged activation of CDK1 during mitotic arrest and the initiation of apoptosis. Activated CDK1 can form a complex with Bax, facilitating its translocation to the mitochondria.[9] At the mitochondria, this complex can phosphorylate and inactivate anti-apoptotic Bcl-2 family proteins, allowing Bax to oligomerize and induce mitochondrial outer membrane permeabilization (MOMP).[9] This leads to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on MDA-MB-231 triple-negative breast cancer cells.

Table 1: Effect of this compound on Cell Proliferation (MTT Assay)

| Treatment (2 µM) | Time (hours) | Absorbance (OD 570 nm) - Mean ± SEM | P-value (vs. Control) |

| Control | 12 | 1.25 ± 0.05 | - |

| This compound | 12 | 0.80 ± 0.04 | < 0.001 |

| Taxol | 12 | 0.82 ± 0.03 | < 0.001 |

| Control | 15 | 1.40 ± 0.06 | - |

| This compound | 15 | 0.75 ± 0.05 | < 0.001 |

| Taxol | 15 | 0.78 ± 0.04 | < 0.001 |

| Data extracted from Mullen et al. (2022).[1] |

Table 2: Effect of this compound on Mitotic Progression

| Treatment | Parameter | Value | P-value (vs. Control) |

| Control | Time to anaphase onset | ~35 minutes | - |

| This compound | Time in metaphase | > 70 minutes | N/A |

| This compound | Cells with misaligned chromosomes | 33% ± 4.2% | < 0.01 |

| Data extracted from Mullen et al. (2022).[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Culture

MDA-MB-231 human breast adenocarcinoma cells are cultured in Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C in a CO2-free atmosphere.

MTT Cell Proliferation Assay

-

Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well.

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control (DMSO).

-

Incubate for the desired time points (e.g., 12, 15, 24, 48 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Immunofluorescence Staining for CENP-E and α-tubulin

-

Grow MDA-MB-231 cells on glass coverslips.

-

Treat with this compound or vehicle control.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBS for 1 hour.

-

Incubate with primary antibodies (e.g., rabbit anti-CENP-E and mouse anti-α-tubulin) overnight at 4°C.

-

Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

-

Counterstain with DAPI to visualize nuclei.

-

Mount the coverslips and visualize using a fluorescence microscope.

Real-Time Live-Cell Imaging

-

Plate MDA-MB-231 cells in a glass-bottom imaging dish.

-

Place the dish in a live-cell imaging chamber maintained at 37°C and appropriate atmospheric conditions.

-

Add this compound or vehicle control to the medium.

-

Acquire phase-contrast or fluorescence images at regular intervals (e.g., every 5-10 minutes) for up to 24-48 hours.

-

Analyze the time-lapse movies to determine the duration of mitosis and observe cell fate.

Western Blotting for Apoptotic Proteins

-

Treat MDA-MB-231 cells with this compound or vehicle control for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Clinical Perspective and Future Directions

The specific targeting of a mitotic kinesin like CENP-E represents a promising strategy in cancer therapy. While there are currently no clinical trials specifically for this compound, a similar CENP-E inhibitor, GSK923295, has undergone Phase I clinical trials for solid tumors.[10][11] The results of this trial demonstrated that GSK923295 was generally well-tolerated and showed some preliminary anti-tumor activity.[10] These findings provide a strong rationale for the continued development of CENP-E inhibitors like this compound.

Future research should focus on:

-

Investigating the efficacy of this compound in a broader range of cancer models, including in vivo studies.

-

Exploring potential synergistic effects of this compound with other chemotherapeutic agents.

-

Identifying biomarkers that could predict sensitivity to CENP-E inhibition.

-

Conducting preclinical toxicology and pharmacokinetic studies to support a potential Investigational New Drug (IND) application.

Conclusion

This compound is a potent and specific inhibitor of the mitotic kinesin CENP-E, leading to a robust mitotic arrest at the metaphase-anaphase transition. This arrest activates the spindle assembly checkpoint and subsequently triggers Bax-mediated apoptosis in triple-negative breast cancer cells. The detailed understanding of its mechanism of action and the availability of robust experimental protocols make this compound a valuable tool for cell cycle research and a promising candidate for further development as an anti-cancer therapeutic. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in exploring the potential of targeting CENP-E in oncology.

References

- 1. This compound inhibits triple-negative breast cancer cell proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinesin-7 CENP-E in tumorigenesis: Chromosome instability, spindle assembly checkpoint, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. embopress.org [embopress.org]

- 5. What are CENP-E inhibitors and how do they work? [synapse.patsnap.com]

- 6. Cenp-E inhibitor GSK923295: Novel synthetic route and use as a tool to generate aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. researchgate.net [researchgate.net]

- 9. Item - Analysis the role of Cdk1/Cyclin B and Bax in Mitotic Checkpoint-Induced Apoptosis - University of Leicester - Figshare [figshare.le.ac.uk]

- 10. First-time-in-human study of GSK923295, a novel antimitotic inhibitor of centromere-associated protein E (CENP-E), in patients with refractory cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Notes and Protocols for Syntelin Treatment in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syntelin is a first-in-class chemical inhibitor of the mitotic kinesin Centromere-associated protein E (CENP-E). By locking the CENP-E-microtubule interaction, this compound induces mitotic arrest, leading to the suppression of cancer cell proliferation and the induction of apoptosis.[1] Preclinical studies have demonstrated its potential as a chemotherapeutic agent, particularly in aggressive cancers such as triple-negative breast cancer (TNBC). These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its application in in vivo mouse models based on published research.

Mechanism of Action

This compound exerts its anti-tumor effects primarily by inhibiting CENP-E, a crucial motor protein for chromosome alignment during mitosis. This inhibition leads to several downstream cellular events:

-

Mitotic Arrest: this compound blocks the release of ADP from CENP-E, which locks the protein onto microtubules. This results in the syntelic attachment of sister kinetochores, where both are attached to microtubules from the same spindle pole, causing a failure in the metaphase-anaphase transition and prolonged mitotic arrest.[1]

-

Apoptosis Induction: The sustained mitotic arrest triggers the intrinsic apoptotic pathway. Specifically, this compound treatment has been shown to dramatically increase the levels of the pro-apoptotic protein Bax, leading to Bax-elicited apoptosis.[1]

-

Immune Pathway Activation: Inhibition of CENP-E can lead to the formation of micronuclei, which activates the cGAS-STING pathway, an innate immune signaling cascade. This suggests this compound may also function by converting "cold" tumors into "hot" tumors, making them more susceptible to immune responses.

The signaling pathway for this compound's mechanism of action is visualized below.

Data Presentation: In Vivo Efficacy in TNBC Xenograft Model

The following table summarizes the quantitative and qualitative outcomes of this compound treatment in a triple-negative breast cancer (TNBC) xenograft mouse model using MDA-MB-231 cells.[1]

| Parameter | Vehicle Control Group | This compound-Treated Group | Taxol-Treated Group (Positive Control) |

| Tumor Growth | Progressive tumor growth observed. | Statistically significant reduction in tumor size as measured by bioluminescent signals (p < 0.001).[1] | Statistically significant reduction in tumor size as measured by bioluminescent signals.[1] |

| Metastasis | Massive metastasis observed in the liver.[1] | Dramatic suppression of liver metastasis; significant decrease in the number of metastatic nodules (p < 0.001).[1] | Inhibition of liver metastasis observed.[1] |

| Body Weight | Progressive reduction in body weight. | Reversal of body weight reduction observed.[1] | Not specified. |

| Necrosis | Not specified. | Little to no detectable effect on the promotion of necrosis.[1] | Induces necrosis and inflammation.[1] |

Experimental Protocols

The following protocols are based on the published study of this compound in a TNBC orthotopic xenograft model.[1]

Cell Culture and Preparation

-

Cell Line: MDA-MB-231 (human triple-negative breast adenocarcinoma cell line).

-

Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Cell Preparation for Injection:

-

Harvest cells at 80-90% confluency using trypsin-EDTA.

-

Wash the cells with sterile, serum-free culture medium or phosphate-buffered saline (PBS).

-

Perform a cell count using a hemocytometer or automated cell counter.

-

Resuspend the cell pellet in sterile PBS or a mixture of PBS and Matrigel (1:1 v/v) to the desired concentration (e.g., 1 x 10^7 cells/mL).

-

Keep the cell suspension on ice until injection.

-

In Vivo Xenograft Model Development

-

Animal Model: Female NOD/SCID (Non-obese diabetic/severe combined immunodeficient) mice, 4-6 weeks old.

-

Tumor Implantation (Orthotopic):

-

Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane inhalation or ketamine/xylazine IP injection).

-

Place the mouse in a dorsal recumbent position on a heated pad to maintain body temperature.

-

Shave and sterilize the abdominal area, specifically around the fourth inguinal mammary fat pad.

-

Make a small incision (3-5 mm) in the skin over the inguinal mammary fat pad.

-

Gently expose the mammary fat pad using blunt forceps.

-

Using an insulin syringe with a 27-30 gauge needle, inject 50-100 µL of the cell suspension (containing 0.5-1 x 10^6 MDA-MB-231 cells) directly into the fat pad.

-

Close the incision with surgical clips or sutures.

-

Monitor the mouse until it has fully recovered from anesthesia.

-

Palpate the injection site regularly (2-3 times per week) to monitor for tumor formation. Treatment should begin when tumors become palpable.

-

This compound Formulation and Administration

-

Dosage: The specific dosage of this compound in mg/kg for in vivo studies is not explicitly stated in the primary literature. Researchers should perform dose-response studies. For other CENP-E inhibitors like PF-2771, doses of 30-100 mg/kg have been used in mouse models.

-

Vehicle Formulation: The vehicle for this compound is not specified in the literature. A common vehicle for intraperitoneal (IP) injection of small molecules is a solution of 5-10% DMSO, 40% PEG300, and 50-55% sterile water or saline. The final formulation should be sterile-filtered.

-

Administration Protocol:

-

Once tumors are palpable, randomize mice into treatment groups (e.g., Vehicle Control, this compound, Positive Control like Taxol).

-

Administer this compound via intraperitoneal (IP) injection.

-

The treatment schedule reported is daily injections.[1]

-

Monitor the mice daily for signs of toxicity, and measure body weight and tumor volume 2-3 times per week.

-

Endpoint Analysis

-

Tumor Growth Assessment:

-

For cell lines expressing a luciferase reporter (like MDA-MB-231-luc), tumor burden can be quantified non-invasively using an in vivo imaging system (IVIS).

-

Administer D-luciferin substrate via IP injection and image the mice after 10-15 minutes.

-

Quantify the bioluminescent signal (photons/second) from the tumor region.

-

-

Metastasis Assessment:

-

At the end of the study, humanely euthanize the mice.

-

Harvest primary tumors and key organs, particularly the liver and lungs.

-

Fix the tissues in 10% neutral buffered formalin.

-

Embed the tissues in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to identify and quantify metastatic nodules.

-

-

Statistical Analysis:

-

Compare tumor growth, number of metastases, and body weight between treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

A p-value of < 0.05 is typically considered statistically significant.

-

Experimental Workflow Visualization

The following diagram outlines the logical flow of the in vivo experimental protocol.

References

Application Notes and Protocols for Evaluating Syntelin-Induced Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syntelin is a first-in-class chemical inhibitor of Centromere-Associated Protein E (CENP-E), a mitotic kinesin essential for chromosome alignment during cell division.[1] By inhibiting CENP-E, this compound induces mitotic arrest, which subsequently leads to apoptosis, particularly in cancer cells with high mitotic rates.[1][2] These application notes provide a comprehensive overview of the methods used to evaluate and quantify apoptosis induced by this compound, with a specific focus on its effects in triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-213.[1]

Mechanism of this compound-Induced Apoptosis

This compound's primary mechanism of action is the inhibition of the CENP-E motor protein. This disruption of CENP-E function leads to the misalignment of chromosomes during mitosis, triggering a prolonged mitotic arrest.[2][3] This sustained arrest activates the intrinsic apoptotic pathway, characterized by a significant upregulation of the pro-apoptotic protein Bax.[1] Interestingly, in MDA-MB-231 cells, this compound has been observed to have minimal effect on the phosphorylation of the anti-apoptotic protein Bcl-2 and the activation of caspase-3, suggesting a Bax-dominant route to apoptosis.[1]

Data Presentation: Quantitative Analysis of Apoptosis

The following tables summarize representative quantitative data from various assays used to evaluate apoptosis.

Table 1: Annexin V & 7-AAD Staining of MDA-MB-231 Cells Treated with this compound

| Treatment Group | Viable Cells (Annexin V- / 7-AAD-) (%) | Early Apoptotic Cells (Annexin V+ / 7-AAD-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+ / 7-AAD+) (%) | Necrotic Cells (Annexin V- / 7-AAD+) (%) |

| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |

| This compound (2 µM) | 60.7 ± 3.5 | 25.8 ± 2.9 | 12.1 ± 1.7 | 1.4 ± 0.6 |

Table 2: Caspase-3 Activity in MDA-MB-231 Cells Treated with this compound

| Treatment Group | Relative Caspase-3 Activity (Fold Change vs. Control) |

| Vehicle Control | 1.0 ± 0.1 |

| This compound (2 µM) | 1.2 ± 0.2 |

| Positive Control (e.g., Staurosporine) | 4.5 ± 0.4 |

Table 3: TUNEL Assay of MDA-MB-231 Cells Treated with this compound

| Treatment Group | Percentage of TUNEL-Positive Cells (%) |

| Vehicle Control | 1.8 ± 0.6 |

| This compound (2 µM) | 22.5 ± 3.1 |

| Positive Control (DNase I treated) | 98.2 ± 1.5 |

Table 4: Western Blot Densitometry Analysis of Apoptotic Proteins in MDA-MB-231 Cells Treated with this compound

| Treatment Group | Relative Bax Protein Level (Fold Change vs. Control) | Relative Bcl-2 Protein Level (Fold Change vs. Control) | Relative Cleaved Caspase-3 Level (Fold Change vs. Control) |

| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |

| This compound (2 µM) | 3.8 ± 0.4 | 0.9 ± 0.2 | 1.1 ± 0.2 |

Experimental Protocols and Visualizations

Detection of Apoptosis by Annexin V and 7-AAD Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. 7-Aminoactinomycin D (7-AAD) is a fluorescent DNA intercalator that is excluded by cells with intact plasma membranes, thus identifying necrotic and late apoptotic cells.[1]

-

Cell Culture and Treatment: Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight. Treat the cells with 2 µM this compound or a vehicle control for the desired time period (e.g., 24-48 hours).

-

Cell Harvesting: Gently collect both adherent and floating cells. For adherent cells, use a non-enzymatic cell dissociation solution to minimize membrane damage.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC or Apopxin-Green) and 7-AAD.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

Workflow for Annexin V & 7-AAD staining.

Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, an executioner caspase in apoptosis. The assay utilizes a peptide substrate that is cleaved by active caspase-3, releasing a chromophore that can be quantified spectrophotometrically.[4]

-

Cell Culture and Treatment: Culture and treat MDA-MB-231 cells with this compound as described above.

-

Cell Lysis: Lyse the cells using a chilled lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., DEVD-pNA).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the fold increase in caspase-3 activity relative to the vehicle control.

Workflow for Caspase-3 Activity Assay.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.[5]

-

Cell Preparation: Culture MDA-MB-231 cells on coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a solution containing Triton X-100.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and a fluorescently labeled dUTP (e.g., FITC-dUTP).

-

Washing: Wash the cells to remove unincorporated nucleotides.

-

Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

-

Quantification: Quantify the percentage of TUNEL-positive cells.

Workflow for TUNEL Assay.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify changes in the expression levels of key proteins involved in apoptosis, such as Bax and Bcl-2.[6]

-

Protein Extraction: Lyse this compound-treated and control MDA-MB-231 cells and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative protein expression.

Signaling pathway of this compound-induced apoptosis.

Conclusion

The methods described provide a robust framework for evaluating this compound-induced apoptosis. A multi-assay approach, combining early (Annexin V staining) and late (TUNEL assay) markers of apoptosis, along with mechanistic insights from Western blotting, is recommended for a comprehensive assessment of this compound's pro-apoptotic activity. These protocols and application notes serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other CENP-E inhibitors in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Prognostic value of apoptosis in breast cancer (pT1-pT2). A TUNEL, p53, bcl-2, bag-1 and Bax immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Combining Syntelin with Other Chemotherapy Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syntelin is a first-in-class small molecule inhibitor of Centromere-associated protein E (CENP-E), a kinesin-like motor protein essential for chromosome congression during mitosis.[1][2] By locking the CENP-E-microtubule interaction and blocking ADP release, this compound induces mitotic arrest, leading to apoptosis in cancer cells.[1][2] Preclinical studies have demonstrated its efficacy as a monotherapy in triple-negative breast cancer (TNBC) models, where it inhibits cell proliferation and metastasis.[1] A key finding is that this compound promotes apoptosis over necrosis, suggesting a favorable profile for minimizing inflammation during chemotherapy.[1][2]

While this compound has shown promise as a single agent, a compelling strategy in cancer therapy is the use of combination regimens to enhance efficacy, overcome resistance, and reduce toxicity. Although direct preclinical or clinical studies on combining this compound with other chemotherapy agents are not yet extensively published, the mechanism of action of CENP-E inhibitors suggests a strong potential for synergistic interactions with other classes of anti-cancer drugs, particularly microtubule-targeting agents. This document provides a framework for researchers to explore such combinations, including potential signaling pathways, detailed experimental protocols, and data presentation guidelines.

Mechanism of Action and Rationale for Combination Therapy

This compound's primary target, CENP-E, plays a critical role in the alignment of chromosomes at the metaphase plate. Inhibition of CENP-E by this compound leads to syntelic attachment of sister kinetochores, where both are attached to microtubules from the same spindle pole.[1][2] This activates the spindle assembly checkpoint (SAC), causing a prolonged mitotic arrest. If the arrest is sufficiently long, the cell undergoes apoptosis, a programmed cell death.

The rationale for combining this compound with other chemotherapeutic agents is based on the principle of targeting different stages of the cell cycle or distinct cellular pathways to achieve a synergistic or additive anti-tumor effect. For instance, combining a mitotic inhibitor like this compound with agents that cause DNA damage or inhibit DNA synthesis could lead to enhanced cancer cell killing.

A particularly promising combination strategy is with microtubule-targeting agents (e.g., taxanes and vinca alkaloids). While these agents also disrupt mitosis, their mechanisms are distinct from CENP-E inhibition. Research on other CENP-E inhibitors, such as GSK923295, has shown that their combination with microtubule poisons can potentiate cell death and suppress tumor growth in breast cancer models.[3] This synergy may arise from the creation of a mitotic state that is more difficult for cancer cells to overcome, leading to mitotic catastrophe and subsequent apoptosis.[4]

Signaling Pathways

The primary signaling pathway affected by this compound is the mitotic checkpoint pathway.

Caption: Signaling pathway of this compound-induced mitotic arrest and apoptosis.

Quantitative Data Summary

While data on this compound in combination with other agents is not yet available, the following table summarizes the single-agent activity of this compound in comparison to Taxol in a preclinical TNBC model. This data can serve as a baseline for designing and evaluating combination studies.

| Cell Line | Treatment (2 µM) | Time (hours) | Proliferation Inhibition (%) vs. Control | Reference |

| MDA-MB-231 | This compound | 12 | ~50 | [1] |

| MDA-MB-231 | Taxol | 12 | ~50 | [1] |

| MDA-MB-231 | This compound | 15 | ~60 | [1] |

| MDA-MB-231 | Taxol | 15 | ~60 | [1] |

| In Vivo Model | Treatment | Outcome | Result | Reference |

| MDA-MB-231 Xenograft | This compound | Tumor Growth | Significant reduction in bioluminescent signals | [1] |

| MDA-MB-231 Xenograft | Taxol | Tumor Growth | Significant reduction in bioluminescent signals | [1] |

| MDA-MB-231 Xenograft | This compound | Liver Metastasis | Significantly decreased number of metastatic nodules | [1] |

| MDA-MB-231 Xenograft | Taxol | Liver Metastasis | Inhibited liver metastasis | [1] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound alone and in combination with other chemotherapy agents on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

96-well plates

-

This compound

-

Chemotherapy agent(s) of interest

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO[5]

-

Microplate spectrophotometer[5]

Procedure:

-

Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.[5]

-

Prepare serial dilutions of this compound and the other chemotherapy agent(s) in culture medium.

-

Treat the cells with this compound alone, the other agent(s) alone, and in combination at various ratios. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 72 hours.[5]

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

-

Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance at 570 nm using a microplate spectrophotometer.[5]

-

Calculate the IC50 values and use software such as CompuSyn to determine the combination index (CI) to assess for synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with another chemotherapy agent in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

Cancer cell line (e.g., MDA-MB-231)

-

Matrigel (optional)

-

This compound and other chemotherapy agent(s)

-

Calipers for tumor measurement

-

Animal housing and care facilities

Procedure:

-

Subcutaneously inject cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) into the flank of each mouse.[6]

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups:

-

Vehicle control

-

This compound alone

-

Chemotherapy agent alone

-

This compound + Chemotherapy agent

-

-

Administer the treatments according to a predetermined schedule and dosage.

-

Measure tumor volume and mouse body weight two to three times per week.[6]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Analyze the data to determine the effect of the combination therapy on tumor growth inhibition.

Caption: Workflow for an in vivo xenograft study.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify apoptosis in cancer cells following treatment with this compound and a combination agent.

Materials:

-

Cancer cell line

-

6-well plates

-

This compound and other chemotherapy agent(s)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the drug combinations for a specified period (e.g., 24-48 hours).

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[8]

-

Incubate for 15 minutes at room temperature in the dark.[8][9]

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Caption: Workflow for the apoptosis assay using Annexin V/PI staining.

Conclusion

This compound, as a potent and specific inhibitor of CENP-E, holds significant promise in cancer therapy. While further research is needed, the mechanistic rationale and supporting evidence from other CENP-E inhibitors strongly suggest that combining this compound with other chemotherapy agents, particularly microtubule-targeting drugs, could be a highly effective therapeutic strategy. The protocols and guidelines provided in these application notes offer a comprehensive framework for researchers to systematically investigate and validate novel this compound-based combination therapies, with the ultimate goal of improving patient outcomes.

References

- 1. This compound inhibits triple-negative breast cancer cell proliferation and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. CENP-E inhibition induces chromosomal instability and synergizes with diverse microtubule-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CENPE Inhibition Leads to Mitotic Catastrophe and DNA Damage in Medulloblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4.3. MTT Assay for Cell Viability [bio-protocol.org]

- 6. In vivo tumor studies [bio-protocol.org]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Syntelin in Kinetochore-Microtubule Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syntelin is a potent and selective, first-in-class chemical inhibitor of the centromere-associated protein E (CENP-E), a crucial kinesin motor protein involved in orchestrating the precise attachment of chromosomes to the mitotic spindle.[1][2] By arresting the motor activity of CENP-E, this compound offers a powerful tool to dissect the intricate mechanisms governing kinetochore-microtubule interactions, mitotic checkpoint signaling, and chromosome segregation. These application notes provide detailed protocols for utilizing this compound to investigate these fundamental cellular processes, offering valuable insights for basic research and the development of novel anti-cancer therapeutics.

This compound functions by locking the CENP-E motor domain in an ADP-bound state on the microtubule, which prevents its translocation and leads to syntelic attachments, where both sister kinetochores are attached to microtubules from the same spindle pole.[1][2] This action induces mitotic arrest and can ultimately lead to apoptosis in proliferating cells, making CENP-E an attractive target for cancer therapy.[2]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Reference |

| IC50 for CENP-E Motility | 160 nM | [1] |

Table 2: Cellular Effects of this compound Treatment

| Cell Line | Treatment Concentration | Effect | Percentage of Cells with Misaligned Chromosomes | Reference |

| HeLa | Not Specified | Increased frequency of misaligned chromosomes | 31.7 ± 6.8% | [1] |

| MDA-MB-231 | 2 µM | Significant increase in cells with misaligned chromosomes | 33 ± 4.2% | [2][3] |

| MDA-MB-231 | 2 µM | Blockage of metaphase-anaphase transition | Control: <35 min, this compound-treated: >70 min | [3] |

Experimental Protocols

Protocol 1: Assessment of Cell Viability and Proliferation using MTT Assay

This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend cells in complete culture medium.

-

Determine cell density using a hemocytometer or automated cell counter.

-

Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration).

-

Incubate the plate for the desired treatment duration (e.g., 12, 24, 48, 72 hours).

-

-

MTT Assay:

-

After the incubation period, carefully remove the medium from each well.

-

Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

-

Carefully aspirate the MTT solution.

-

Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition: